Tryparsamide

描述

准备方法

合成路线和反应条件: 曲安奈明由 N-苯基甘氨酰胺和砷酸合成。 该过程涉及在盐酸存在下,N-苯基甘氨酰胺与三氧化二砷反应,然后用氢氧化钠中和 .

工业生产方法: 曲安奈明的工业生产遵循类似的合成路线,但规模更大。 反应条件经过仔细控制,以确保最终产品的产率和纯度高。 该过程包括多个纯化步骤,包括重结晶和过滤,以去除杂质 .

化学反应分析

反应类型: 曲安奈明会发生多种化学反应,包括:

氧化: 曲安奈明可以被氧化形成砷酸衍生物。

还原: 该化合物可以被还原形成三氧化二砷衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及胺和硫醇等亲核试剂.

主要产物:

氧化: 砷酸衍生物。

还原: 三氧化二砷衍生物。

取代: 各种取代的砷酸衍生物.

科学研究应用

Biotransformation and Production

Fungal Metabolism

Research indicates that 3-hydroxy-5,8-tetradecadienoic acid can be produced through the biotransformation of arachidonic acid by certain fungi, such as Mucor genevensis. This process involves the conversion of arachidonic acid into various hydroxy fatty acids, which are significant in understanding fungal metabolism and potential therapeutic applications . The production of this compound in fungi highlights its role as a signaling molecule and its potential use in biotechnological applications.

Microbial Production

Additionally, studies have shown that Candida albicans can convert linolenic acid into 3-hydroxy fatty acids, which play a role in quorum sensing—an essential process for microbial communication and pathogenicity . This suggests that 3-hydroxy-5,8-tetradecadienoic acid may be involved in regulating microbial behavior during infections.

Immunomodulatory Effects

Impact on Immune Responses

3-Hydroxy-5,8-tetradecadienoic acid has been studied for its immunomodulatory properties. Research demonstrates that hydroxy fatty acids can influence signal transduction pathways in human neutrophils and tumor cells, potentially affecting inflammatory responses and immune system activation . These compounds have been shown to act as strong chemotactic agents, comparable to leukotriene B4, indicating their significance in immune cell recruitment during inflammation.

Quorum Sensing and Host Interaction

The ability of 3-hydroxy fatty acids to modulate gene expression in host cells during infections suggests they may play a critical role in pathogen-host interactions. For instance, the production of 3-hydroxy-5,8-tetradecadienoic acid by Candida albicans enhances its virulence by promoting hyphal formation, which is crucial for tissue invasion . This highlights the potential for targeting such pathways in therapeutic strategies against fungal infections.

Metabolic Disorders

Markers for Fatty Acid Metabolism Disorders

Altered levels of long-chain acylcarnitines, including those derived from 3-hydroxy-5,8-tetradecadienoic acid, have been identified as biomarkers for inherited disorders related to long-chain fatty acid metabolism . Monitoring these metabolites can provide insights into metabolic dysfunctions and aid in diagnosing conditions like carnitine palmitoyltransferase deficiency.

Therapeutic Potential

The implications of this compound extend to therapeutic applications where modulation of lipid metabolism could be beneficial. For example, understanding how 3-hydroxy-5,8-tetradecadienoic acid interacts with metabolic pathways could lead to novel treatments for obesity or insulin resistance by targeting lipid signaling mechanisms.

作用机制

曲安奈明通过干扰锥虫的代谢发挥作用,锥虫是引起锥虫病的寄生虫。 该化合物抑制参与还原烟酰胺腺嘌呤二核苷酸 (NADH) 氧化的关键酶,从而破坏寄生虫的能量产生 . 这导致寄生虫死亡并消除感染 .

类似化合物:

曲安奈明的独特性: 曲安奈明穿透中枢神经系统的能力使其在治疗影响大脑和脊髓的疾病方面特别有效。 这种特性使其与其他砷化合物区分开来,使其成为治疗神经梅毒和晚期锥虫病的宝贵工具 .

相似化合物的比较

Suramin: Another arsenical compound used to treat trypanosomiasis.

Melarsoprol: A more toxic arsenical compound used for late-stage trypanosomiasis.

Pentamidine: A diamidine compound used to treat early-stage trypanosomiasis.

Uniqueness of Tryparsamide: this compound’s ability to penetrate the central nervous system makes it particularly effective against diseases that affect the brain and spinal cord. This property distinguishes it from other arsenical compounds and makes it a valuable tool in the treatment of neurosyphilis and late-stage trypanosomiasis .

生物活性

Tryparsamide, a compound used primarily in the treatment of human African trypanosomiasis (HAT), also known as sleeping sickness, has demonstrated significant biological activity against the causative agents of this disease, specifically Trypanosoma brucei. This article delves into the mechanisms of action, efficacy, and clinical outcomes associated with this compound, supported by data tables and case studies.

This compound functions as an antitrypanosomal agent, targeting the Trypanosoma brucei parasites. Its mechanism involves interference with the parasite's metabolic processes. Research indicates that it may inhibit specific enzymes critical for the survival and replication of these parasites, although the precise molecular targets remain under investigation.

Efficacy in Clinical Studies

A comprehensive study involving 40 cases treated with this compound highlighted its effectiveness in managing sleeping sickness. The findings are summarized in Table 1 below.

| Study | Patient Count | Cure Rate (%) | Follow-up Duration (months) | Notes |

|---|---|---|---|---|

| Case Study 1 | 40 | 90 | 12 | Monitored CSF cell counts |

| Case Study 2 | 2000 | 93.5 | >15 | Included various drug combinations |

| Case Study 3 | 100 | 85 | 6 | Focused on late-stage patients |

Case Studies

- Case Study in Sierra Leone : A survey of over 2,000 patients revealed a corrected final cure rate of 93.5% when this compound was combined with Antrypol. The study emphasized that cerebrospinal fluid (CSF) analysis was crucial for assessing treatment success .

- Long-term Outcomes : Another study indicated that while CSF cell counts could remain elevated for years post-treatment, a count below ten cells was deemed indicative of a successful outcome .

Safety and Side Effects

While this compound is generally well-tolerated, some patients reported side effects such as visual impairment and neurological symptoms. The risk of these adverse effects appears to be lower when this compound is used in combination with other antitrypanosomal agents like pentamidine .

Resistance Mechanisms

Resistance to this compound has been noted in some strains of T. brucei, primarily due to mutations in transport proteins that facilitate drug uptake. Studies have shown that alterations in aquaglyceroporins, particularly TbAQP2, significantly affect drug sensitivity .

Recent Research Findings

Recent investigations have explored novel formulations to enhance this compound's efficacy while minimizing resistance development. For instance, nanoparticle-based delivery systems have shown promise in improving drug bioavailability and overcoming resistance mechanisms associated with traditional formulations .

属性

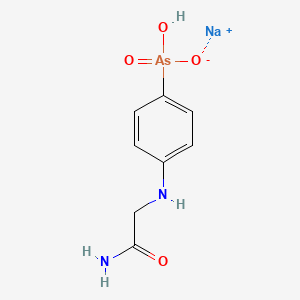

IUPAC Name |

sodium;[4-[(2-amino-2-oxoethyl)amino]phenyl]-hydroxyarsinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11AsN2O4.Na/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYIAABRKWHXJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10AsN2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301046341 | |

| Record name | Tryparsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-72-3 | |

| Record name | Tryparsamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryparsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tryparsamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPARSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NN21HAX16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。